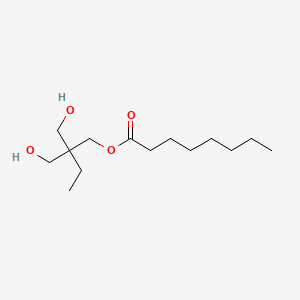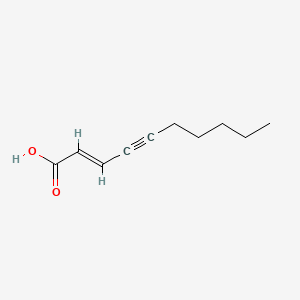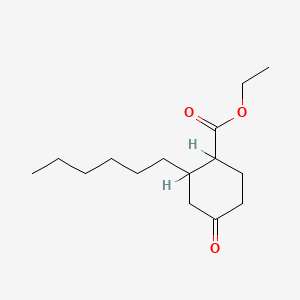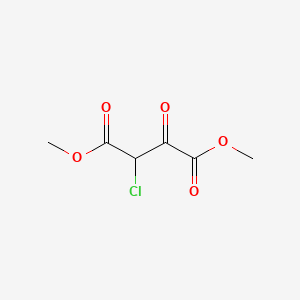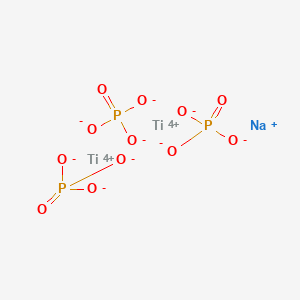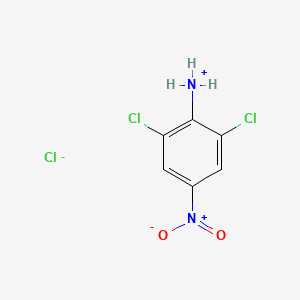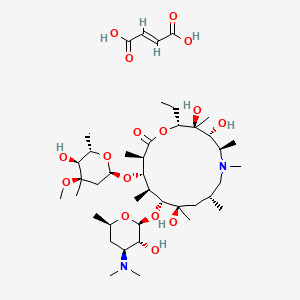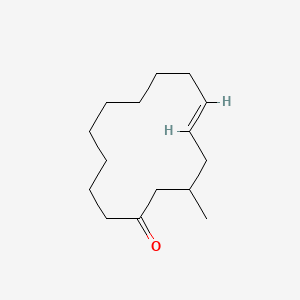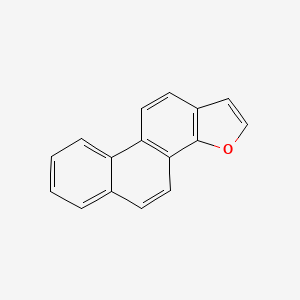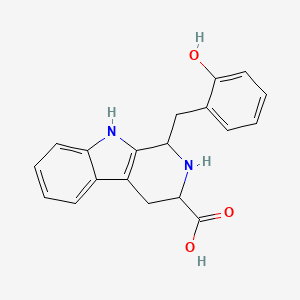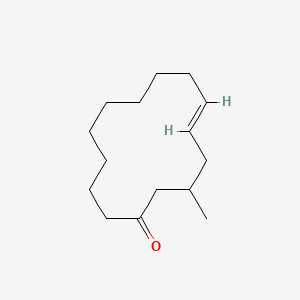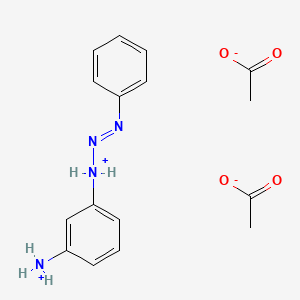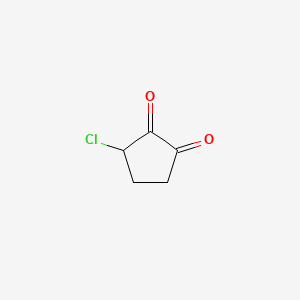
3-Chlorocyclopentane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorocyclopentane-1,2-dione: is an organic compound that belongs to the class of cycloalkanes It is characterized by a five-membered ring structure with two ketone groups at positions 1 and 2, and a chlorine atom at position 3
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chlorocyclopentane-1,2-dione can be synthesized through several methods. One common approach involves the chlorination of cyclopentane-1,2-dione. This reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chlorocyclopentane-1,2-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of 3-chlorocyclopentane-1,2-diol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atom.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-chlorocyclopentane-1,2-diol.
Substitution: Formation of substituted cyclopentane derivatives.
Applications De Recherche Scientifique
3-Chlorocyclopentane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chlorocyclopentane-1,2-dione involves its interaction with various molecular targets. The compound’s reactivity is largely influenced by the presence of the chlorine atom and the ketone groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species .
Comparaison Avec Des Composés Similaires
Cyclopentane-1,2-dione: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromocyclopentane-1,2-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Cyclopentane-1,3-dione: Different positioning of the ketone groups, affecting its chemical behavior.
Uniqueness: 3-Chlorocyclopentane-1,2-dione is unique due to the presence of the chlorine atom, which significantly influences its reactivity and potential applications. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
83846-49-5 |
|---|---|
Formule moléculaire |
C5H5ClO2 |
Poids moléculaire |
132.54 g/mol |
Nom IUPAC |
3-chlorocyclopentane-1,2-dione |
InChI |
InChI=1S/C5H5ClO2/c6-3-1-2-4(7)5(3)8/h3H,1-2H2 |
Clé InChI |
SNAOXHWORPTDTJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=O)C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


